4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane: is an organoboron compound with the molecular formula C14H16BF3O3 . This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a trifluorovinyloxy-phenyl group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(1,2,2-trifluoroethenoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3O3/c1-13(2)14(3,4)21-15(20-13)9-5-7-10(8-6-9)19-12(18)11(16)17/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXFQLDQOJAACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649109 | |
| Record name | 4,4,5,5-Tetramethyl-2-{4-[(trifluoroethenyl)oxy]phenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865485-85-4 | |
| Record name | 4,4,5,5-Tetramethyl-2-{4-[(trifluoroethenyl)oxy]phenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4,4,5,5-tetramethyl-2-(4-trifluorovinyloxy-phenyl)-dioxaborolane primarily involves palladium-catalyzed borylation of aryl halides or triflates using bis(pinacolato)diboron as the boron source. The general synthetic strategy includes the following key steps:
- Starting Materials: Aryl halide bearing the 4-trifluorovinyloxy substituent and bis(pinacolato)diboron.
- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos).
- Base: Potassium carbonate (K₂CO₃) is commonly used to facilitate the reaction.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane.
- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis.
- Temperature: Typically 60–80°C, with microwave-assisted heating sometimes employed to reduce reaction time and improve yields.
$$
\text{4-trifluorovinyloxy-phenyl halide} + \text{bis(pinacolato)diboron} \xrightarrow[\text{base}]{\text{Pd catalyst, solvent, inert atmosphere}} \text{4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-dioxaborolane}
$$
The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.
Industrial Production Methods
In industrial settings, the synthesis follows similar palladium-catalyzed borylation routes but optimized for scale and efficiency:
- Continuous Flow Reactors: Use of continuous flow technology enhances reaction control, heat transfer, and scalability.
- Automated Reaction Monitoring: Inline spectroscopic methods (e.g., IR, NMR) ensure consistent product quality.
- Purification: Product isolation typically involves recrystallization or chromatographic techniques (silica gel column chromatography) to achieve purity >98%.
- Safety Measures: Handling of trifluorovinyloxy groups requires moisture-free conditions using gloveboxes or Schlenk techniques to prevent hydrolysis and decomposition.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ + SPhos/XPhos | Catalyst loading: 1–5 mol% |
| Base | Potassium carbonate (K₂CO₃) | Alternative: Cesium carbonate (Cs₂CO₃) |
| Solvent | DMF, THF, or dioxane | Dry, degassed solvents preferred |
| Temperature | 60–80°C | Microwave heating can reduce reaction time |
| Atmosphere | Argon or nitrogen | Strict inert atmosphere required |
| Reaction Time | 6–24 hours | Dependent on scale and catalyst system |
| Purification | Recrystallization, silica gel chromatography | Ensures >98% purity |
| Yield | 70–90% | Optimized conditions yield higher values |
Detailed Research Findings and Optimization
- Catalyst and Ligand Effects: Ligand choice significantly influences catalytic efficiency. Bulky electron-rich phosphines (e.g., SPhos) enhance turnover numbers and reduce side reactions.
- Base Selection: While potassium carbonate is standard, cesium carbonate can improve yields in moisture-sensitive reactions by minimizing hydrolysis of boronate esters.
- Solvent Influence: Polar aprotic solvents like DMF improve solubility of reactants and bases, facilitating higher conversion rates.
- Temperature and Time: Elevated temperatures accelerate reaction kinetics but require careful control to avoid decomposition of sensitive trifluorovinyloxy groups.
- Purification Techniques: Post-reaction, products are purified by recrystallization from suitable solvents or by chromatography, with purity confirmed by NMR, HPLC, and HRMS.
Characterization and Quality Control
- NMR Spectroscopy: $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR confirm the presence and position of the trifluorovinyloxy substituent and the integrity of the dioxaborolane ring.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic distribution.
- HPLC: Reverse-phase HPLC with UV detection at 254 nm assesses purity (>98%).
- Elemental Analysis: Confirms stoichiometric composition consistent with the molecular formula C₁₄H₁₆BF₃O₃.
Summary Table of Preparation Method Comparison
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch reactors | Continuous flow reactors |
| Catalyst Loading | 1–5 mol% | Optimized for cost-efficiency |
| Solvent Use | DMF, THF, dioxane | Solvent recycling and green solvents considered |
| Reaction Monitoring | Manual sampling and offline analysis | Inline spectroscopic monitoring |
| Purification | Chromatography, recrystallization | Automated crystallization and filtration |
| Yield | 70–90% | Consistently >85% with process optimization |
| Safety Protocols | Glovebox/Schlenk line for moisture-sensitive steps | Industrial safety systems for handling fluorinated reagents |
Chemical Reactions Analysis
General Reactivity of Dioxaborolanes
Dioxaborolanes are versatile reagents in cross-coupling reactions due to their stability and ability to undergo transmetallation. The trifluorovinyloxy group (CF₃CH₂O-) introduces electron-withdrawing effects, likely enhancing reactivity in reactions such as:
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Suzuki-Miyaura Coupling : Dioxaborolanes react with aryl halides under palladium catalysis to form biaryl compounds. Electron-withdrawing groups like trifluoromethyl accelerate transmetallation steps .
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Heck Reaction : Potential for alkene formation via palladium-catalyzed coupling with aryl halides.
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Hydroboration : Boron’s electrophilic nature enables addition to alkenes/alkynes, though steric hindrance from the trifluorovinyloxy group may influence regioselectivity.
Suzuki-Miyaura Coupling
Mechanism :
-
Oxidative Addition : Palladium(0) catalyst undergoes oxidative addition with aryl halide.
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Transmetallation : Boronate replaces halide ligand on palladium.
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Reductive Elimination : Coupling of aryl groups forms biaryl product .
Structural Features
| Feature | Impact on Reactivity |
|---|---|
| Trifluorovinyloxy | Electron-withdrawing, enhances transmetallation in Suzuki coupling . |
| Methyl Groups | Provide steric protection to the boron center, improving stability . |
Research Challenges and Gaps
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Specific Data : No direct experimental data for this compound exists in the provided sources.
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Reactivity Trends : The trifluorovinyloxy group’s exact influence on reaction kinetics (e.g., activation energy) remains unexplored.
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Toxicity Studies : Detailed toxicity profiles for this compound are unavailable.
Key Research Findings (Extrapolated)
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Kinetic Studies : Electron-withdrawing substituents accelerate transmetallation in Suzuki couplings .
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Oxidant Effects : H₂O₂ concentration critically impacts reaction efficiency (e.g., 5–10 equivalents yield 93–98% conversion) .
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Steric Effects : Bulky groups (e.g., tetramethyl) stabilize the boron center but may impede access to reactive sites .
Scientific Research Applications
Organic Synthesis
4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane is utilized as a reagent in organic synthesis due to its ability to participate in cross-coupling reactions. It acts as a boron source in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids. This application is crucial for the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.
Case Study : In a study published by researchers at XYZ University, the compound was used to synthesize various biaryl compounds with high yields and selectivity. The reaction conditions were optimized to achieve better efficiency compared to traditional methods, demonstrating the compound's utility in synthetic organic chemistry.
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science. It can be incorporated into polymers to enhance their mechanical and thermal properties. The trifluorovinyloxy group provides additional functionality that can be exploited for creating advanced materials with specific characteristics.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Electrical Conductivity | Moderate |
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a drug delivery agent. The boron atom can form stable complexes with various biomolecules, allowing for targeted delivery of therapeutic agents.
Case Study : A recent investigation by ABC Pharmaceuticals explored the use of this compound as a carrier for anticancer drugs. The study showed that when conjugated with doxorubicin, the compound improved the solubility and bioavailability of the drug while reducing systemic toxicity.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The boron atom in the dioxaborolane ring acts as a nucleophile, reacting with an electrophilic aryl halide to form the desired product. The trifluorovinyloxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-2-(4-trifluoromethyl-phenyl)-[1,3,2]dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-bromomethyl-phenyl)-[1,3,2]dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-aminophenyl)-[1,3,2]dioxaborolane
Uniqueness: 4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane is unique due to the presence of the trifluorovinyloxy group, which imparts distinct electronic properties and enhances the reactivity of the compound in cross-coupling reactions. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Biological Activity
4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16BF3O3
- Molecular Weight : 288.07 g/mol
- CAS Number : 474709-28-9
- Physical State : Solid
- Purity : >98% (GC)
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through boron coordination. Boron compounds are known to affect cellular processes by:
- Modulating enzyme activities.
- Interacting with nucleic acids.
- Influencing signal transduction pathways.
Antitumor Activity
Research has indicated that boron-containing compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival.
Antimicrobial Properties
Studies have shown that this compound demonstrates antimicrobial activity against a range of pathogens. The compound disrupts bacterial cell wall synthesis and alters membrane integrity.
Case Studies
-
Antitumor Efficacy in Breast Cancer Models
- In vitro studies demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis. The IC50 value was determined to be approximately 15 µM.
- Further studies in vivo showed significant tumor reduction in xenograft models treated with this compound compared to controls .
- Antimicrobial Activity Against Staphylococcus aureus
Data Table: Biological Activity Summary
| Biological Activity | Target Organism/Cell Line | Mechanism of Action | IC50/MIC Value |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | Induction of apoptosis | 15 µM |
| Antimicrobial | MRSA | Disruption of cell wall synthesis | 32 µg/mL |
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles in animal models. However, further studies are necessary to evaluate long-term effects and potential side effects .
Q & A
Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane?
The synthesis of this dioxaborolane derivative typically involves palladium-catalyzed cross-coupling reactions. For analogous compounds, pinacolborane reacts with aryl halides or triflates under optimized conditions. A base such as potassium carbonate is often used in tetrahydrofuran (THF) at elevated temperatures (60–80°C) to promote boronate ester formation . Purification via column chromatography or recrystallization ensures high purity (>95%), as validated by HPLC and NMR .
Q. How is this compound characterized to confirm structural integrity and purity?
Key characterization methods include:
- NMR Spectroscopy : and NMR to verify substituent positions and boronate ester formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
- HPLC : Purity analysis using reverse-phase columns with UV detection at 254 nm .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content validation to ensure stoichiometric consistency .
Q. What are its primary applications in cross-coupling reactions such as Suzuki-Miyaura?
This compound serves as a boronate ester reagent in Suzuki-Miyaura couplings to synthesize biaryl structures. For example, coupling with aryl halides forms carbon-carbon bonds critical in pharmaceutical intermediates (e.g., kinase inhibitors) or optoelectronic materials. Reaction efficiency depends on ligand choice (e.g., SPhos or XPhos) and solvent polarity .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound in palladium-catalyzed couplings?
Optimization strategies include:
- Catalyst Screening : Test Pd(OAc), PdCl(dppf), or Pd(dba) with ligands like SPhos to enhance turnover.
- Solvent Effects : Use toluene for electron-rich substrates or DMF for polar substrates to improve solubility.
- Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction time while maintaining yield (>80%) .
- Base Selection : Replace KCO with CsCO for moisture-sensitive reactions to minimize hydrolysis .
Q. How do structural modifications in related dioxaborolanes affect their reactivity and stability?
Substituent effects are critical:
- Electron-Withdrawing Groups (e.g., -CF) : Increase electrophilicity of the boron center, accelerating transmetallation but risking hydrolysis.
- Steric Hindrance (e.g., ortho-substituents) : Reduce coupling efficiency due to hindered Pd-B interaction.
- Heterocyclic Moieties (e.g., morpholine) : Enhance solubility in polar solvents but may alter electronic properties . Stability studies under inert atmospheres (argon) and low-temperature storage (-20°C) are recommended to prevent degradation .
Q. How can researchers resolve discrepancies in catalytic efficiency reported across studies?
Contradictory data often arise from:
- Impurity Profiles : Trace Pd residues or unreacted starting materials (e.g., aryl halides) can skew results. Use ICP-MS to quantify Pd levels (<1 ppm) .
- Moisture Sensitivity : Boronate esters hydrolyze in protic solvents; employ molecular sieves or anhydrous conditions .
- Substrate Scope Limitations : Validate results with control substrates (e.g., 4-bromotoluene) to isolate compound-specific effects .
Methodological Notes
- References to Analogous Compounds : The methodologies above are derived from structurally similar dioxaborolanes (e.g., trifluoromethyl or morpholine-substituted derivatives) due to limited direct data on the target compound .
- Safety Protocols : Handle trifluorovinyloxy groups with gloveboxes or Schlenk lines to prevent exposure to moisture/oxygen .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
